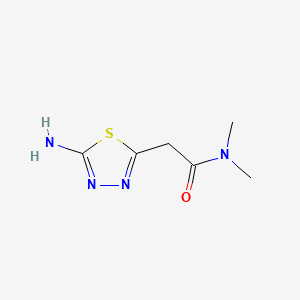
2-(5-Amino-1,3,4-thiadiazol-2-YL)-N,N-dimethylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-(5-Amino-1,3,4-thiadiazol-2-YL)-N,N-dimethylacetamide” is a chemical compound that has been studied for its potential applications in various fields . It is a derivative of 5-amino-1,3,4-thiadiazol-2-yl, which is a type of organic compound that contains a thiadiazole ring .
Synthesis Analysis
The compound can be synthesized efficiently in three steps from amines, 2-chloroacetyl chloride, hydrazinecarbothioamide, and carbon disulfide . The synthesis process yields a series of derivatives, which are then evaluated for their potential applications .Molecular Structure Analysis
The molecular structure of the compound has been determined using X-ray diffraction methods . The compound crystallizes in an orthorhombic crystal system . The atoms that constitute the thiadiazole and phenyl rings do not form any significant deviation from the ring planes .Chemical Reactions Analysis
The compound has been evaluated for its urease inhibitor activities . The molecular docking simulation was performed using AutoDock4 by docking all synthesized compounds and standard inhibitors into the crystal structure of Jack bean urease .Physical And Chemical Properties Analysis
The compound has a molecular weight of 193.23 . It is a yellow to brown solid at room temperature . The compound should be stored at a temperature between 2-8°C .Aplicaciones Científicas De Investigación
Urease Inhibition
This compound has been studied for its potential as a urease inhibitor . Urease is an enzyme that catalyzes the hydrolysis of urea into ammonia and carbon dioxide, which is a critical process for certain bacteria like Helicobacter pylori. Inhibiting urease can be an effective strategy for treating infections caused by these bacteria .
Antibacterial Applications
Due to its urease inhibitory activity, this compound may also have broader antibacterial applications . By preventing the bacteria from regulating their pH through urease, it could help in eradicating bacterial colonies that rely on this enzyme for survival in acidic or neutral pH environments .
Drug Design and Synthesis
The compound serves as a building block in the design and synthesis of novel pharmaceuticals . Its structure allows for the creation of derivatives with potential medicinal properties, expanding the arsenal of compounds available for drug development .
Molecular Docking Studies
Molecular docking studies: have utilized this compound to simulate its interaction with the active site of urease. This helps in understanding how the compound and its derivatives might inhibit the enzyme and provides insights into designing more effective inhibitors .
Electrosynthesis of Derivatives
Electrochemical methods have been employed to synthesize new derivatives of thiadiazole, including those related to 2-(5-Amino-1,3,4-thiadiazol-2-YL)-N,N-dimethylacetamide . These methods are advantageous for their efficiency and environmental friendliness .
Exploration of Biological Activity
The derivatives of this compound have been explored for their biological activity using in silico methods. This includes predicting their behavior in biological systems and their potential as therapeutic agents .
Mecanismo De Acción
Target of Action
The primary target of 2-(5-Amino-1,3,4-thiadiazol-2-YL)-N,N-dimethylacetamide is the urease enzyme . Urease is a 550 kDa nickel-containing enzyme, which belongs to amidohydrolases and phosphotriesterase enzyme family . It is composed of two subunits, named UreA and UreB, and catalyzes the conversion of urea to ammonia and carbon dioxide .
Mode of Action
The compound interacts with the urease enzyme, inhibiting its activity . The molecular docking simulation performed using AutoDock4 showed that the compound could interact well with the active site of the urease enzyme . Among all synthesized compounds, compound 7j showed the most favorable interactions with the active site, confirming its great inhibitory activity .
Biochemical Pathways
The inhibition of the urease enzyme affects the conversion of urea to ammonia and carbon dioxide . This enzyme is essential for the survival of Helicobacter pylori (H. pylori), as the conversion of urea to ammonia leads to an increase in pH . Therefore, the inhibition of this enzyme is an efficient way for the treatment of infections caused by this bacterium .
Pharmacokinetics
The compound’s high activity against the urease enzyme suggests that it may have favorable pharmacokinetic properties .
Result of Action
The result of the compound’s action is the inhibition of the urease enzyme, leading to a decrease in the pH level necessary for the survival of H. pylori . This makes the compound a potential candidate for the treatment of infections caused by this bacterium .
Action Environment
Safety and Hazards
Propiedades
IUPAC Name |
2-(5-amino-1,3,4-thiadiazol-2-yl)-N,N-dimethylacetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N4OS/c1-10(2)5(11)3-4-8-9-6(7)12-4/h3H2,1-2H3,(H2,7,9) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVTPGVBYEMQCKL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)CC1=NN=C(S1)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N4OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00672483 |
Source


|
| Record name | 2-(5-Amino-1,3,4-thiadiazol-2-yl)-N,N-dimethylacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00672483 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-Amino-1,3,4-thiadiazol-2-YL)-N,N-dimethylacetamide | |
CAS RN |
1211773-00-0 |
Source


|
| Record name | 2-(5-Amino-1,3,4-thiadiazol-2-yl)-N,N-dimethylacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00672483 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




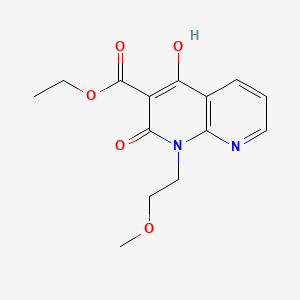
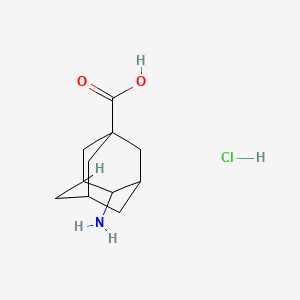

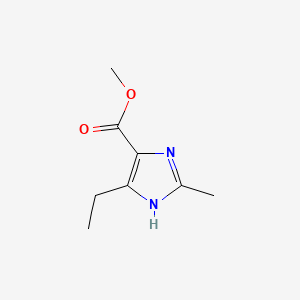
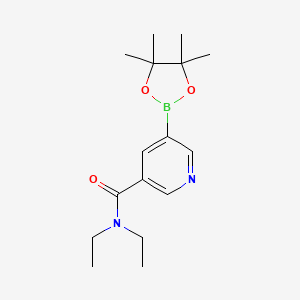
![4-{[(Prop-2-en-1-yl)oxy]carbonyl}benzoate](/img/structure/B596612.png)

![2,2',5'-Trimethyl-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B596618.png)
![(R)-2-(Chloromethyl)-1,4-dioxaspiro[4.5]decane](/img/structure/B596619.png)

![5-Methoxy-2,3-dihydrospiro[indene-1,2'-pyrrolidine]](/img/structure/B596623.png)